molecular formula C17H25N5O2 B2634585 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide CAS No. 1902945-68-9

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B2634585
CAS RN: 1902945-68-9
M. Wt: 331.42
InChI Key: DIGVVHKPHBRVNO-UHFFFAOYSA-N
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H25N5O2 and its molecular weight is 331.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds structurally related to "N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide" often involves the development of novel synthetic methods and the characterization of these compounds. For instance, studies have explored the synthesis of related pyrazole and piperidine derivatives, aiming to enhance their chemical properties or biological activities. The structural analysis, including X-ray diffraction and NMR spectroscopy, provides insights into their molecular configurations and potential interaction sites for biological targeting (Xiaohong Wang et al., 2018).

Potential Applications in Imaging

Some derivatives are being investigated for their potential as imaging agents, particularly in positron emission tomography (PET) for neuroinflammation and other conditions. The synthesis of specific radiolabeled compounds allows for the exploration of their utility in visualizing biological processes at the molecular level. These studies highlight the compound's potential in diagnosing and monitoring diseases through non-invasive imaging techniques (H. Fan et al., 2006).

Bioactivity and Pharmacological Potential

Several studies have investigated the bioactivity of these compounds, including their potential as enzyme inhibitors or receptor antagonists. For example, derivatives have shown inhibitory activities against specific enzymes, which could be leveraged in designing new therapeutic agents. The exploration of these compounds' interaction with cannabinoid receptors and other biological targets underscores their potential in developing drugs with specific pharmacological profiles (J. Shim et al., 2002).

Mechanism of Action

Target of Action

The primary target of this compound is cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, specifically during the G1 to S phase transition. By inhibiting CDK2, this compound interferes with cell division and proliferation .

Mode of Action

Upon binding to CDK2, the compound disrupts the kinase’s activity. CDK2 normally phosphorylates key substrates involved in cell cycle progression. Inhibition of CDK2 prevents these phosphorylation events, leading to cell cycle arrest and reduced cell proliferation .

Biochemical Pathways

The affected pathways include the cell cycle control pathway. By blocking CDK2, the compound disrupts the normal progression from G1 to S phase, preventing DNA replication and cell division. Downstream effects include decreased cell growth and tumor suppression .

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-21-10-12(8-16(21)23)17(24)18-13-4-6-22(7-5-13)15-9-14(19-20-15)11-2-3-11/h9,11-13H,2-8,10H2,1H3,(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGVVHKPHBRVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.